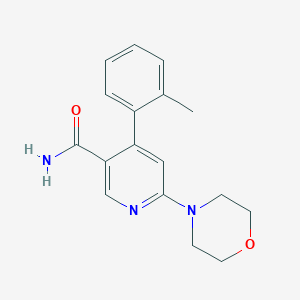

6-Morpholino-4-(o-tolyl)nicotinamide

Descripción

6-Morpholino-4-(o-tolyl)nicotinamide is a nicotinamide derivative featuring a morpholine moiety at the 6-position and an o-tolyl (ortho-methylphenyl) group at the 4-position of the pyridine ring. Such structural features are critical in pharmaceutical and materials science, where substituents modulate solubility, stability, and biological activity. For example, morpholine-containing analogs of procaine have demonstrated retained anesthetic activity with altered toxicity profiles, highlighting the pharmacophoric importance of this moiety .

Propiedades

Número CAS |

342417-06-5 |

|---|---|

Fórmula molecular |

C17H19N3O2 |

Peso molecular |

297.35 g/mol |

Nombre IUPAC |

4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C17H19N3O2/c1-12-4-2-3-5-13(12)14-10-16(19-11-15(14)17(18)21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H2,18,21) |

Clave InChI |

OYLKTBMWEREQKP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |

SMILES canónico |

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-4-(o-tolyl)nicotinamide typically involves the reaction of 4-chloro-3-nitropyridine with o-toluidine to form 4-(o-tolyl)-3-nitropyridine. This intermediate is then reduced to 4-(o-tolyl)-3-aminopyridine, which is subsequently reacted with morpholine and nicotinoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for 6-Morpholino-4-(o-tolyl)nicotinamide are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

6-Morpholino-4-(o-tolyl)nicotinamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino derivatives .

Aplicaciones Científicas De Investigación

6-Morpholino-4-(o-tolyl)nicotinamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Packing

The o-tolyl group in 6-Morpholino-4-(o-tolyl)nicotinamide introduces steric hindrance compared to unsubstituted phenyl or para-substituted analogs. In boron-based analogs (e.g., compounds 1–4 in ), o-tolyl groups resulted in shorter B–C bond lengths (1.570 Å vs. 1.576–1.587 Å for bulkier m-xylyl/mesityl groups) and smaller torsion angles (41.988° vs. 50.0–54.98°), leading to tighter molecular packing .

Morpholine vs. Other Amine Substituents

Replacing diethylamine with morpholine in procaine analogs preserved local anesthetic activity but reduced toxicity . In nicotinamides, the morpholine ring’s electron-rich oxygen may enhance hydrogen bonding with biological targets or solvents, improving solubility compared to aliphatic amines like dimethylamine.

Aryl Group Variations

- 4-(p-Tolyl) analog (e.g., 2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile, ): The para-methyl group minimizes steric effects but may enhance π-π stacking interactions compared to the ortho-substituted derivative.

Physicochemical and Analytical Comparisons

Solubility and Extraction Efficiency

Studies on nicotinamide analogs () show that 10% methanol-water optimally extracts polar derivatives like 6-Morpholino-4-(o-tolyl)nicotinamide, achieving >85% recovery. In contrast, less polar analogs (e.g., N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide, ) may require higher organic solvent ratios due to sulfonyl group hydrophobicity.

Analytical Performance (UPLC-MS/MS)

*Assumed based on data for similar nicotinamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.